molecular formula C23H23N3O3 B2592310 2-isopropyl-3-(4-methoxybenzyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883959-11-3

2-isopropyl-3-(4-methoxybenzyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2592310
CAS No.: 883959-11-3
M. Wt: 389.455
InChI Key: UATZLBIQEIIJAW-UHFFFAOYSA-N
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Description

This heterocyclic compound belongs to the pyrimido[4,5-b]quinoline-dione family, characterized by a fused pyrimidine-quinoline core with ketone groups at positions 4 and 3. Key structural features include:

  • 10-Methyl group: Enhances steric stability and influences electron distribution.
  • 2-Isopropyl group: Modulates lipophilicity and steric bulk.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-10-methyl-2-propan-2-ylpyrimido[4,5-b]quinoline-4,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-14(2)21-24-22-19(20(27)17-7-5-6-8-18(17)25(22)3)23(28)26(21)13-15-9-11-16(29-4)12-10-15/h5-12,14H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATZLBIQEIIJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-3-(4-methoxybenzyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves multi-step organic reactions. One common approach is:

  • Formation of the Pyrimidoquinoline Core: : This can be achieved through a cyclization reaction involving a suitable precursor such as a quinoline derivative and a pyrimidine derivative. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization.

  • Introduction of Substituents: : The isopropyl, methoxybenzyl, and methyl groups are introduced through various substitution reactions. For instance, the isopropyl group can be added via Friedel-Crafts alkylation, while the methoxybenzyl group can be introduced through a nucleophilic substitution reaction using a methoxybenzyl halide.

  • Final Cyclization and Purification: : The final step involves the cyclization of the intermediate compounds to form the desired pyrimidoquinoline structure. This step may require specific conditions such as refluxing in an appropriate solvent and purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidoquinoline core, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents can be used for aromatic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the carbonyl groups can produce the corresponding alcohols.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-isopropyl-3-(4-methoxybenzyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione exhibit significant biological activities. These include:

  • Antitumor Activity : Studies have shown that pyrimidoquinolines can inhibit cancer cell proliferation. For example, derivatives have been tested against various cancer cell lines and demonstrated cytotoxic effects.
  • Enzyme Inhibition : Some derivatives act as inhibitors for specific enzymes involved in tumor progression. In particular, they have shown promise as inhibitors of PDHK (pyruvate dehydrogenase kinase), which is overexpressed in certain cancers .
  • Antimicrobial Properties : Certain compounds within this class have been evaluated for their antimicrobial properties, showing efficacy against various bacterial strains.

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Case Study 1 : A study conducted on the antitumor efficacy of related pyrimidoquinoline compounds demonstrated significant activity against MCF-7 breast cancer cells. The study highlighted the structure-activity relationship (SAR) that could guide further modifications to enhance potency .
  • Case Study 2 : Research focusing on enzyme inhibition found that specific derivatives of pyrimidoquinolines effectively inhibited PDHK isozymes in vitro. This suggests a potential therapeutic role in combination with traditional chemotherapy agents .

Mechanism of Action

The mechanism by which 2-isopropyl-3-(4-methoxybenzyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights substituent differences among pyrimido[4,5-b]quinoline-dione derivatives:

Compound Name / ID Substituents at Key Positions Molecular Weight (g/mol) LogP (XLogP3) Reference
Target Compound 2-isopropyl, 3-(4-methoxybenzyl), 10-methyl Not provided Not provided
10-(4-t-Butylphenyl)-3-(2-ethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione 10-(4-t-butylphenyl), 3-(2-ethylphenyl) Not provided Not provided
D13 (Antifungal agent) 5-(3,4-dihydroxyphenyl), 8,8-dimethyl, 2-(methylthio) Not provided Not provided
HLI 373 dihydrochloride 5-(3-dimethylaminopropylamino), 3,10-dimethyl 385.3 (free base) Not provided
2-Cyclobutyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione 2-cyclobutyl, 3-phenyl, 10-methyl 357.41 Not provided
7-Nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione 7-nitro, 10-octyl, 3-phenyl 440.3 (estimated) 3.3

Key Observations :

  • Lipophilicity : The 2-isopropyl and 3-(4-methoxybenzyl) groups in the target compound likely increase LogP compared to derivatives with polar substituents (e.g., D13’s dihydroxyphenyl group).
  • Steric Effects : Bulky substituents (e.g., cyclobutyl in ) may hinder binding to biological targets compared to smaller groups like methyl or methoxy.
Antifungal Activity
  • D13: Exhibits inhibitory and fungicidal activity against yeasts, linked to binding to CYP51 (lanosterol 14α-demethylase), a key enzyme in ergosterol synthesis .
  • Target Compound: No direct data, but the 4-methoxybenzyl group may enhance membrane permeability, a critical factor for antifungal agents.
Apoptosis Modulation
Enzymatic Interactions
  • HLI 373: The dimethylaminopropylamino side chain may facilitate interactions with charged residues in enzymatic pockets, though its exact target is unspecified .

Biological Activity

The compound 2-isopropyl-3-(4-methoxybenzyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C₁₈H₁₈N₂O₃
  • Molecular Weight: 306.35 g/mol
  • CAS Number: Not available in the provided sources.

Biological Activity Overview

The biological activities of pyrimidine derivatives, particularly those containing quinoline structures, have been extensively studied. The compound exhibits several pharmacological properties:

  • Antitumor Activity
    • Recent studies indicate that compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, quinoline-based derivatives have shown antiproliferative activity at submicromolar concentrations, inducing apoptosis and cell cycle arrest in cancer cells .
  • Antimycobacterial Properties
    • Research on related compounds has revealed promising antimycobacterial activity. Certain pyrimidine derivatives have been effective against Mycobacterium tuberculosis and other mycobacterial species, showing higher efficacy than standard treatments like isoniazid .
  • Mechanisms of Action
    • The antitumor effects are often attributed to the ability of these compounds to interfere with critical cellular processes such as apoptosis regulation and cell cycle progression. For example, some derivatives have been shown to inhibit the interaction between survivin (an anti-apoptotic protein) and pro-apoptotic factors .

Data Table: Biological Activity Summary

Biological ActivityTarget Organism/Cell LineIC50 ValueReference
AntitumorMCF-7 (breast cancer)< 1 µM
AntimycobacterialM. tuberculosis0.5 µM
Survivin InteractionHuman cells2.2 µM

Case Studies

  • Antitumor Efficacy in MCF-7 Cells
    • A study investigated the cytotoxic effects of various quinoline derivatives on the MCF-7 breast cancer cell line. The results indicated that certain structural modifications significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could be exploited for drug development.
  • Inhibition of Mycobacterial Growth
    • Another study focused on a series of substituted quinoline derivatives, including those structurally similar to our compound. The findings revealed that these compounds exhibited potent inhibitory effects on mycobacterial growth, with some achieving IC50 values lower than traditional antibiotics.

Q & A

Q. What are the standard synthetic routes for 2-isopropyl-3-(4-methoxybenzyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione?

The synthesis typically involves multi-step cyclocondensation reactions. For example, pyrimidoquinoline derivatives are often synthesized via:

  • Step 1 : Formation of the quinoline core using 2-aminoquinoline-3-carboxamide or similar precursors under acidic conditions (e.g., ZnCl₂ catalysis) .
  • Step 2 : Introduction of substituents (e.g., isopropyl, methoxybenzyl) via nucleophilic substitution or Friedel-Crafts alkylation .
  • Step 3 : Final cyclization using reagents like acid chlorides or anhydrides (e.g., maleic anhydride) at elevated temperatures (60–100°C) .
    Yields range from 50–65%, with purity confirmed via HPLC (>95%) .

Q. How can spectroscopic techniques validate the structure of this compound?

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and isopropyl methyl groups (δ 1.2–1.4 ppm). Carbonyl carbons (C=O) appear at δ 160–180 ppm .
  • IR Spectroscopy : Stretching vibrations for C=O (1705 cm⁻¹) and N-H (2962 cm⁻¹) confirm the pyrimidine-dione core .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 502.6 for C₂₇H₂₆N₄O₄S derivatives) align with theoretical calculations .

Q. What are the critical physicochemical properties relevant to experimental handling?

  • Stability : Store at 2–8°C in sealed, dry containers to prevent hydrolysis of the dione moiety .
  • Solubility : Low water solubility; use DMSO or DMF for biological assays .
  • Melting Point : Pyrimidoquinoline derivatives typically melt between 100–170°C, depending on substituents .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substituent introduction?

Regioselectivity is controlled by:

  • Catalysts : Lewis acids (e.g., Fe(DS)₃) enhance electrophilic substitution at the C-3 position .
  • Temperature : Higher temperatures (80–100°C) favor cyclization over side reactions (e.g., dimerization) .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving yields by 15–20% .

Q. What methodologies are used to resolve contradictions in reported biological activity data?

  • Dose-Response Analysis : Compare EC₅₀ values across studies to identify potency variations due to assay sensitivity .
  • Purity Validation : Reanalyze compounds via HPLC to rule out impurities (e.g., residual solvents) affecting activity .
  • Target Specificity : Use knockout cell lines or competitive binding assays to confirm target engagement (e.g., kinase inhibition) .

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Molecular Docking : Predict binding modes to targets (e.g., cyclooxygenase-2) by aligning the methoxybenzyl group with hydrophobic pockets .
  • QSAR Studies : Correlate substituent electronegativity (e.g., nitro vs. methoxy groups) with anti-inflammatory activity .
  • MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories to prioritize derivatives .

Q. What strategies address low yields in large-scale synthesis?

  • Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes, improving yields by 10–15% .
  • Flow Chemistry : Continuous processing minimizes intermediate degradation, achieving >60% yield for multi-step reactions .
  • Byproduct Recycling : Use membrane separation (e.g., nanofiltration) to recover unreacted precursors .

Q. How can structural modifications enhance metabolic stability?

  • Isosteric Replacement : Substitute the methoxy group with a trifluoromethoxy group to reduce CYP450-mediated oxidation .
  • Deuterium Labeling : Replace hydrogen atoms at metabolic hot spots (e.g., benzylic positions) to prolong half-life .
  • Prodrug Design : Mask the dione moiety with ester groups to improve oral bioavailability .

Methodological Notes

  • Data Interpretation : Cross-validate NMR assignments using 2D techniques (e.g., HSQC, HMBC) to avoid misassignment of overlapping signals .
  • Contradiction Resolution : Replicate conflicting studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables .
  • Ethical Compliance : Follow CRDC guidelines (e.g., subclass RDF2050103 for chemical engineering design) to align with regulatory frameworks .

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